1,2,3-Thiadiazole-5-carboxamide
Description
1,2,3-Thiadiazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring containing one sulfur (S) and two nitrogen (N) atoms (positions 1, 2, and 3) with a carboxamide group at position 3. This scaffold is notable for its broad bioactivity, particularly in agrochemical and pharmaceutical applications. For example, tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a commercial fungicide used to control rice blast (Magnaporthe oryzae) by inducing systemic acquired resistance (SAR) in plants . Its synthesis typically involves coupling substituted thiadiazole carboxylates with amines using coupling reagents like HATU or EDCI .
Properties
IUPAC Name |
thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3(7)2-1-5-6-8-2/h1H,(H2,4,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGOQYAJFJBSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carbonyl Chloride
The precursor 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride is typically synthesized through a multistep process:
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Ethyl Carbazate Formation : Diethyl carbonate reacts with hydrazine hydrate at 50°C to yield ethyl carbazate, which is vacuum-dried to remove ethanol and water.
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Cyclization with Thiosemicarbazide : Thiosemicarbazide reacts with pivaloyl chloride and phosphorus oxychloride in toluene at 70°C for 12 hours, forming 2-amino-5-tert-butyl-1,3,4-thiadiazole.
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Chlorination : The carboxylic acid derivative is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to generate the corresponding carbonyl chloride.
Key Reaction Parameters :
Amidation with Primary and Secondary Amines
The carbonyl chloride intermediate reacts with amines under basic conditions (e.g., triethylamine) to form carboxamides. For example, 4-methyl-N-(5'-methylthiazole-2'-yl)-1,2,3-thiadiazole-5-carboxamide is synthesized by dropwise addition of the carbonyl chloride to a solution of 2-amino-5-methylthiazole in toluene at 100°C.
Challenges :
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Post-treatment requires separation of triethylamine hydrochloride salts, increasing purification complexity.
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Side reactions such as hydrolysis of the acid chloride necessitate anhydrous conditions.
Acid-Binding Agent-Free Methodologies
Recent patents disclose innovative approaches that eliminate acid-binding agents, simplifying purification and improving atom economy.
Direct Reaction of Carbonyl Chloride with Amines
CN107043374B demonstrates that 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride reacts directly with 2-aminothiazoles in toluene at 100–105°C without triethylamine. The hydrogen chloride byproduct is efficiently removed via gas entrainment or absorption in alkaline solutions.
Advantages :
Solvent and Temperature Optimization
Replacing polar aprotic solvents with high-boiling-point hydrocarbons (e.g., toluene) minimizes side reactions and improves thermal stability. A reaction temperature of 60–150°C balances reaction rate and energy efficiency.
Alternative Pathways via Carboxylic Acid Derivatives
Direct Amidation of 1,2,3-Thiadiazole-5-Carboxylic Acids
While less common, direct coupling of carboxylic acids with amines using activators like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) has been explored. However, this method faces challenges in regioselectivity and requires stringent moisture control.
Industrial-Scale Production Considerations
Catalytic Cyclization Techniques
Industrial protocols often employ catalytic amounts of iodine or metal oxides to accelerate cyclization steps. For example, iodine (5 mol%) in dimethylformamide (DMF) reduces reaction times from 12 hours to 3 hours for thiadiazole ring formation.
Waste Management Strategies
The CN107043374B patent highlights the recovery of hydrogen chloride gas for hydrochloric acid production, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
Case Studies from Patent Literature
High-Yield Synthesis of 4-Methyl-N-(5'-Methylthiazole-2'-yl)-1,2,3-Thiadiazole-5-Carboxamide
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Reactants : 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (0.0525 mol) + 2-Amino-5-methylthiazole (0.05 mol).
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Conditions : Toluene, 100–105°C, 4 hours.
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Workup : Filtration at 0–10°C followed by toluene leaching.
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Outcome : 94% yield, 99% LC purity.
Large-Scale Production of Antifungal Derivatives
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Scale : 4 mol batches.
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Cyclization Catalyst : Phosphorus oxychloride.
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Yield : 81% for 2-amino-5-tert-butyl-1,3,4-thiadiazole.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring into corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products:
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity
- Numerous studies have highlighted the potential of 1,2,3-thiadiazole derivatives as anticancer agents. For instance, a review indicated that thiadiazole derivatives exhibit efficacy against various cancer models, including leukemia and solid tumors. Specific compounds have demonstrated the ability to decrease cell viability in human cancer cell lines such as HL-60 and SK-MEL-1, indicating their potential as therapeutic agents in oncology .
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Antiviral Properties
- Research has shown that certain thiadiazole derivatives possess antiviral activity. For example, one study reported that substituted 1,2,3-thiadiazole-4-carboxamide compounds exhibited significant antiviral effects against Tobacco Mosaic Virus (TMV), with curative and protective rates comparable to standard antiviral drugs . This suggests a promising avenue for developing antiviral medications.
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Necroptosis Inhibition
- A series of 1,2,3-thiadiazole benzylamides have been identified as potent necroptosis inhibitors. These compounds showed effectiveness in preventing cell death in specific cellular contexts, which could be beneficial for treating conditions where necroptosis plays a role, such as neurodegenerative diseases . The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for better efficacy.
Agricultural Applications
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Crop Protection
- 1,2,3-Thiadiazole-5-carboxamide compounds are being explored for their potential as crop protectants against phytopathogenic microorganisms. Patents indicate that these compounds can effectively control various plant diseases caused by fungi and bacteria . The development of formulations containing these compounds could lead to more sustainable agricultural practices.
- Insecticidal Properties
Material Science
- Catalysis and Coordination Chemistry
- The ability of this compound to form stable complexes with metal ions positions it as a candidate for catalysis and materials development. Its structural characteristics allow for specific molecular interactions that could enhance catalytic processes or improve the properties of materials used in nanotechnology.
Data Summary Table
Case Studies
- Antiviral Efficacy Against TMV
- Necroptosis Inhibition Mechanism
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. For instance, in its role as an anticancer agent, the compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Table 1: Bioactivity of Methyl-Substituted Derivatives
Isomeric Thiadiazole Carboxamides
The position of heteroatoms in the thiadiazole ring significantly influences properties:
- 1,3,4-Thiadiazole-5-carboxamides: These isomers are prioritized in medicinal chemistry for antimicrobial and antitumor activities. For example, N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides showed antiviral activity (IC50 = 1.2–3.5 µM against HIV-1) .
- 1,2,5-Thiadiazole-3-carboxamide : The 4-(trifluoromethyl) derivative (CAS: 112390-35-9) is explored for electronic applications due to its unique π-conjugation and electron-withdrawing trifluoromethyl group .
Table 2: Comparison of Thiadiazole Isomers
Thiazole vs. Thiadiazole Carboxamides
Replacing the thiadiazole ring with a thiazole (one S, one N) alters bioactivity and stability:
- Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide): A thiazole-based SAR inducer, isotianil outperforms tiadinil in fungal resistance with lower application doses (30–50 g/ha) due to enhanced stability and membrane permeability .
- Thiazole-5-carboxamides : Derivatives like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate are optimized for kinase inhibition (IC50 = 0.5–2 nM in cancer cell lines) but lack broad-spectrum antifungal activity .
Table 3: Thiazole vs. Thiadiazole Carboxamides
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2,3-thiadiazole-5-carboxamide derivatives?
- Methodology : A common approach involves cyclocondensation of thiosemicarbazides with acyl chlorides under basic conditions. For example, phenylthiosemicarbazide reacts with substituted benzoyl chlorides (e.g., 2-fluorobenzoyl chloride) in acetonitrile or DMF, using triethylamine as a base. Temperature control (60–80°C) and solvent selection are critical for optimizing yields (e.g., 65–75% yields reported) .
- Characterization : Reaction progress is monitored via TLC, and products are purified via column chromatography. Final structures are confirmed using H/C NMR and IR spectroscopy to identify amide C=O stretches (~1650 cm) and thiadiazole ring vibrations .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Analytical Techniques :
- NMR Spectroscopy : Distinct signals for the thiadiazole protons (δ 7.8–8.2 ppm) and carboxamide NH (δ 10–11 ppm) are observed. F NMR is used for fluorinated derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions, e.g., [M+H] peaks matching calculated masses within 3 ppm error .
Advanced Research Questions
Q. How do structural modifications influence the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : CF or nitro substituents on the phenyl ring reduce antimicrobial activity (MIC >10 μg/mL), likely due to steric hindrance or altered electronic profiles .
- Halogen Substitution : Chloro groups at the 2- or 4-position enhance activity against Mycobacterium tuberculosis H37Ra (MIC = 2.5 μg/mL), attributed to improved membrane penetration .
- Heteroaryl Replacements : Thiophene or furan rings in place of benzene improve solubility and target binding, as seen in analogs with MIC = 2.5 μg/mL .
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
- Advanced Techniques :
- Ultrasound-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15–30 min) and improves yields by 15–20% via cavitation-enhanced mixing .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor cyclization, while additives like iodine accelerate sulfur elimination in cyclization steps .
Q. How do this compound derivatives interact with biological targets?
- Mechanistic Insights :
- Anticancer Activity : Derivatives inhibit cancer cell proliferation (IC = 5–10 μM) by interfering with PI3K/AKT/mTOR pathways, validated via Western blotting and apoptosis assays .
- Antimicrobial Action : Thiadiazole rings disrupt bacterial DNA gyrase, as shown in E. coli TOP10 assays with IC = 1.2 μM .
Q. How can researchers resolve contradictions in SAR data for thiadiazole-carboxamides?
- Data Analysis Framework :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution and HOMO-LUMO gaps, correlating with observed bioactivity trends .
- Dose-Response Studies : EC values derived from sigmoidal curves (GraphPad Prism) clarify ambiguous potency rankings .
Methodological Considerations
Q. What are the best practices for evaluating the stability of this compound derivatives under physiological conditions?
- Protocol :
- pH Stability Tests : Incubate compounds in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 254 nm) .
- Thermal Analysis : DSC/TGA identifies decomposition temperatures (>200°C for most derivatives), ensuring compatibility with formulation processes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
